MAO-B Inhibition Potency: Methylene-Bridged vs. Directly-Linked Indole-Benzamides
Within the same study, 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is evaluated alongside other indole derivatives for MAO-B inhibition. The introduction of a methylene bridge is a key differentiator from directly-linked benzamides like 3-chloro-N-(2-methyl-1H-indol-5-yl)benzamide. While exact Ki values for the target compound could not be isolated, class-level inference from BindingDB indicates that methylene-bridged indole derivatives in this chemotype achieve Ki values in the low nanomolar range (e.g., 3.5 nM for a closely related analog) against recombinant human MAO-B [1]. This contrasts with the micromolar Ki observed for some non-bridged congeners [2].
| Evidence Dimension | MAO-B Inhibitory Affinity (Ki) |
|---|---|
| Target Compound Data | Exact Ki not available from accessible data; expected low nanomolar based on class-level analogs |
| Comparator Or Baseline | 3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide (no methylene bridge); Ki data not directly comparable due to distinct assay conditions |
| Quantified Difference | Not quantifiable from current data; potential for >10-fold difference based on SAR trends |
| Conditions | Recombinant human MAO-B; kynuramine substrate |
Why This Matters
For screening programs targeting MAO-B, the presence of the methylene bridge in the target compound may confer superior binding affinity and selectivity compared to directly-linked analogs, making it a critical differentiator for compound library selection.
- [1] BindingDB. Entry for CHEMBL3764447 (BDBM50145630). Ki: 3.5 nM for recombinant human MAO-B. View Source
- [2] Drug Information Database. Entry for 3-Chloro-N-(2-methyl-1H-indol-5-yl)benzamide (Drug ID D0D6QI). View Source
